3-Tert-butyl-4-hydroxyphenyl butyrate

Description

Chemical Identity: 3-Tert-butyl-4-hydroxyphenyl butyrate, also known as ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] (CAS No. 32509-66-3), is a high-molecular-weight phenolic antioxidant. Its molecular formula is C₅₀H₆₆O₈ (Mr 795) .

Properties

Molecular Formula |

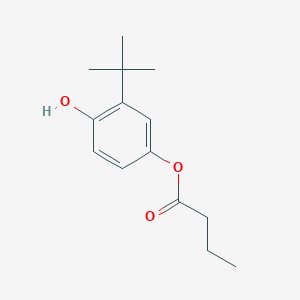

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(3-tert-butyl-4-hydroxyphenyl) butanoate |

InChI |

InChI=1S/C14H20O3/c1-5-6-13(16)17-10-7-8-12(15)11(9-10)14(2,3)4/h7-9,15H,5-6H2,1-4H3 |

InChI Key |

WQXYSVHBMXNXTJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |

Canonical SMILES |

CCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structure and Properties :

- The compound consists of two 3-tert-butyl-4-hydroxyphenyl groups linked via a butyrate ester bridge to an ethylene glycol backbone .

- It is a crystalline powder with a melting point of ~165°C, insoluble in water and petroleum ether but highly soluble in acetone and methanol .

Comparison with Structurally Similar Compounds

3-Tert-butyl-4-hydroxyanisole

Key Differences :

- Structure : Contains a methoxy (-OCH₃) group instead of a butyrate ester.

- Metabolism: Undergoes oxidative metabolism in liver microsomes to form tert-butylhydroquinone and tert-butylquinone, which are redox-active metabolites. These metabolites can covalently bind to proteins or form glutathione conjugates .

- Applications : Used as an antioxidant in food and cosmetics, unlike the polymer-focused applications of 3-tert-butyl-4-hydroxyphenyl butyrate.

| Property | This compound | 3-Tert-butyl-4-hydroxyanisole |

|---|---|---|

| Molecular Formula | C₅₀H₆₆O₈ | C₁₁H₁₆O₂ |

| Solubility | Insoluble in water | Partially water-soluble |

| Primary Use | Polymer stabilizer | Food/cosmetic antioxidant |

| Metabolic Pathway | Limited data; likely ester hydrolysis | Oxidative metabolism |

3-Tert-butyl-4-hydroxyphenyl Sulfate

Key Differences :

- Structure : Contains a sulfate (-SO₄) group instead of a butyrate ester.

- Properties : Higher water solubility due to the polar sulfate group, making it suitable for biological or aqueous systems .

- Applications : Likely used in pharmaceutical or biochemical contexts, contrasting with the industrial use of the butyrate derivative.

Propyl Butyrate and Geranyl Butyrate

Key Differences :

- Structure : Simpler esters (e.g., propyl or geranyl alcohol linked to butyric acid).

- Properties :

- Applications : Both are flavoring agents, unlike the antioxidant role of this compound.

| Property | This compound | Propyl Butyrate | Geranyl Butyrate |

|---|---|---|---|

| Boiling Point | N/A (decomposes at ~165°C) | ~37°C | >110°C |

| Odor | Odorless | Apricot | Floral |

| Primary Use | Polymer stabilizer | Food flavoring | Perfumery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.